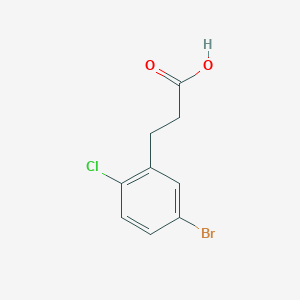

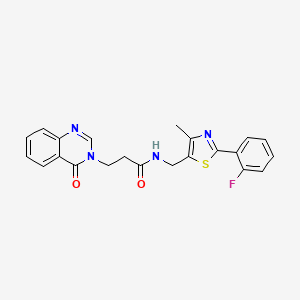

![molecular formula C23H17N3O4S2 B2854408 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 898421-69-7](/img/structure/B2854408.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Applications De Recherche Scientifique

Antimalarial and Antiviral Activities

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide and its derivatives have been explored for their antimalarial activities. A study highlighted the synthesis of sulfonamide derivatives that exhibited significant in vitro antimalarial activity. These compounds, characterized by their ADMET properties, displayed low cytotoxicity and high selectivity indices against malaria parasites. Moreover, the study also investigated these sulfonamides for their potential against SARS-CoV-2, revealing promising binding energy with the main protease and spike glycoprotein of the virus, indicating potential antiviral applications (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

Another aspect of research has focused on the cardiac electrophysiological properties of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds demonstrated potency in vitro comparable to that of established class III electrophysiological agents, suggesting their utility in developing new therapeutic agents for managing arrhythmias (Morgan et al., 1990).

Antimicrobial Activities

The antimicrobial potential of coumarin thiazole derivatives, including this compound, has been extensively studied. These compounds exhibit significant biological activity against a range of microorganisms. A specific study synthesized and characterized a coumarin thiazole derivative with potent antimicrobial activity when incorporated into polyurethane coatings, demonstrating its potential for antimicrobial surface applications (El‐Wahab et al., 2014).

Detection of Metal Ions and Biological Applications

Research has also been conducted on the synthesis of compounds for the detection of metal ions, such as Cr3+, in living cells. A study involving the synthesis of a coumarin–pyrazolone probe for Cr3+ detection demonstrated quick color and fluorescence changes, indicating its applicability in biological and environmental monitoring (Mani et al., 2018).

Synthesis and Characterization for Insecticidal Applications

The synthesis and evaluation of novel bioactive sulfonamide thiazole derivatives have shown potential insecticidal activities against pests like the cotton leafworm. This research opens new avenues for the development of more effective and environmentally friendly insecticides (Soliman et al., 2020).

Propriétés

IUPAC Name |

3-(benzenesulfonamido)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4S2/c27-22(25-23-24-21-18-11-4-5-12-19(18)30-14-20(21)31-23)15-7-6-8-16(13-15)26-32(28,29)17-9-2-1-3-10-17/h1-13,26H,14H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYOFURAKVNBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

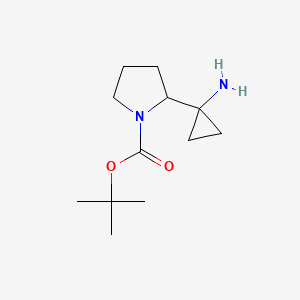

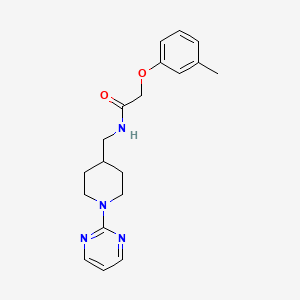

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)

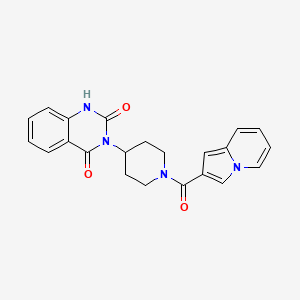

![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)

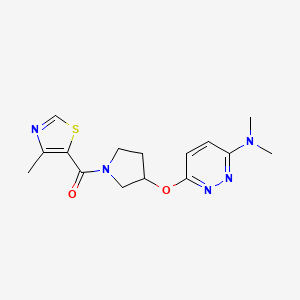

![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)

![4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2854342.png)

![1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2854345.png)